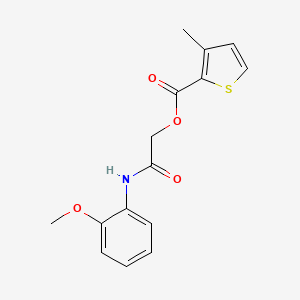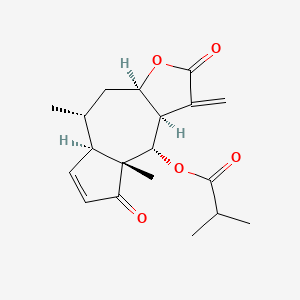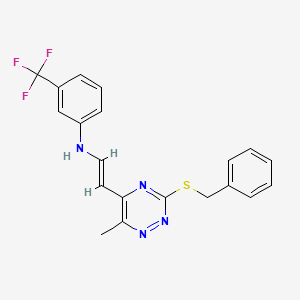
methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate," is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and heterocyclic components. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of indenopyrazoles, as mentioned in paper , involves a two-step process from indanones and phenyl isothiocyanates. Similarly, the synthesis of the title compound in paper was achieved through a condensation reaction. These methods suggest that the synthesis of our compound of interest might also involve multi-step reactions, possibly including condensation steps, to incorporate the pyrazole and pyrazinyl moieties into the benzoate framework.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been used to optimize molecular structures and investigate vibrational frequencies and chemical shifts. These techniques would likely be applicable in analyzing the molecular structure of "methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate" to determine its conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied in various contexts. For example, the electrochemical behavior of pyrazole derivatives has been investigated to understand the influence of substituents on the mechanism of anodic oxidation . The transformation of multifunctional reagents into derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole has been explored , indicating that the compound of interest may also undergo diverse chemical reactions, leading to a variety of heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through experimental and computational methods. The study of global chemical reactivity descriptors, natural population analysis (NPA), thermodynamic properties, and non-linear optical (NLO) properties provides insights into the behavior of these molecules in different environments . The hydrogen-bonding capabilities of pyrazolylbenzoates have been demonstrated to form supramolecular structures , suggesting that "methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate" may also exhibit significant intermolecular interactions, influencing its solubility, stability, and potential for forming crystalline materials.
Applications De Recherche Scientifique
Hydrogen Bonded Structures
Studies demonstrate the importance of hydrogen bonding in the formation of complex molecular structures and assemblies. For example, researchers have investigated compounds with similar structures to methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate, focusing on how hydrogen bonding influences molecular arrangement. These compounds are linked into chains or sheets through a combination of N-H...O and C-H...O hydrogen bonds, indicating the role of molecular interactions in dictating the crystal structure and potentially affecting the material's properties (Portilla et al., 2007).
Crystal Engineering and Phase Transitions
High-pressure conditions can induce phase transitions in crystalline materials, altering their structural and perhaps functional properties. An example includes methyl 2-(carbazol-9-yl)benzoate, which undergoes a structural transformation under pressure, suggesting potential applications in designing materials with tunable properties (Johnstone et al., 2010).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including pyrazoles, oxadiazoles, and isoxazoles, is of significant interest due to their wide range of biological activities. Studies on compounds related to methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate have led to the development of novel derivatives with potential as antimicrobial agents. This underscores the compound's relevance in medicinal chemistry and drug discovery (Siddiqui et al., 2013).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing imidazole and pyrazole moieties, have been known to interact with a broad range of biological targets .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been shown to exert various biological effects, such as antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly affect the action of similar compounds .
Propriétés
IUPAC Name |
methyl 4-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-23-11-14(9-22-23)16-15(19-7-8-20-16)10-21-17(24)12-3-5-13(6-4-12)18(25)26-2/h3-9,11H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQPCYLLIAHEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2553839.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-phenyl-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B2553843.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553846.png)
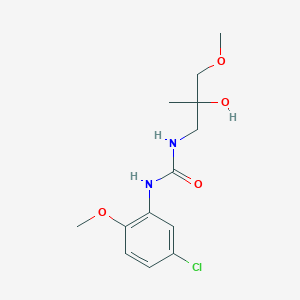
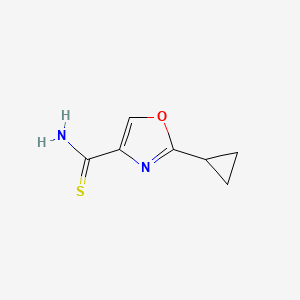
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide](/img/structure/B2553853.png)
![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2553856.png)
